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molecular formula C12H11NO3 B139865 1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 140480-96-2

1-((4-Methoxyphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No. B139865
M. Wt: 217.22 g/mol
InChI Key: JDVPTEHVKDQQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781463B2

Procedure details

Reagents: Ph3P (1.31 g, 5 mmol), DEAD (0.8 ml, 5 mmol), p-methoxybenzyl alcohol (0.93 ml, 7.5 mmol) and maleimide (0.48 g, 5 mmol).
Name
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[CH3:32][O:33][C:34]1[CH:35]=[CH:36][C:37]([CH2:40]O)=[CH:38][CH:39]=1.[C:42]1(=[O:48])[NH:46][C:45](=[O:47])[CH:44]=[CH:43]1>>[CH3:32][O:33][C:34]1[CH:39]=[CH:38][C:37]([CH2:40][N:46]2[C:42](=[O:48])[CH:43]=[CH:44][C:45]2=[O:47])=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Two
Name
DEAD
Quantity
0.8 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
0.93 mL
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Step Four
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CN2C(C=CC2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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